
Aluminium acetylacetonate
Overview
Description
Aluminium acetylacetonate ([Al(acac)₃], C₁₅H₂₁AlO₆) is a tris-ligated β-diketonate complex widely utilized as a precursor in materials science and catalysis. Its octahedral coordination geometry and thermal stability make it ideal for metal-organic chemical vapor deposition (MOCVD) of Al₂O₃ thin films, sol-gel synthesis, and catalytic applications . With a molecular weight of 324.31 g/mol and a melting point of 192–194°C, it decomposes at ~600 K, releasing intermediates such as Al(C₅H₇O₂)C₅H₆O₂ and acetylacetone . Key applications include dielectric layers in electronics, UV/blue light-emitting materials, and viscoelastic modifiers in adhesives .
Preparation Methods
Synthesis via Chelation Reaction with Aluminum Nitrate and Acetylacetone
The most extensively documented method for synthesizing Al(acac)₃ involves the chelation of aluminium nitrate (Al(NO₃)₃) with acetylacetone (acacH) in the presence of ammonia (NH₃) as a base. This reaction proceeds through distinct phases, each characterized by specific chemical and physical changes .
Reaction Mechanism and Conditions
The synthesis begins with the dissolution of Al(NO₃)₃ in a polar solvent, followed by the gradual addition of acacH. Ammonia is introduced to deprotonate acacH, facilitating ligand coordination to the aluminium center. The process is divided into three reaction periods:
Table 1: Reaction Periods and Key Observations During Synthesis
Period | Duration (min) | NH₃ Added (mmol) | pH Range | Key Observations |
---|---|---|---|---|
A | 0–2.1 | 14 | 1.5–2.4 | Ligand uptake begins; IR signals for acac decrease |
B | 2.1–3.2 | 6 | 2.4–2.5 | Precipitation initiates; luminescence at 450 nm emerges |
C | 3.2–20 | 80 | 2.5–8.0 | Crystallization completes; IR and pH stabilize |
During Period A, the decline in acac-related IR absorbance (1722 cm⁻¹) indicates ligand consumption, while rising NO₃⁻ absorbance (1536 cm⁻¹) confirms nitrate displacement . The redox potential drops from 450 mV to 300 mV, reflecting the reduction of aluminium species.
Role of Ammonia in Precipitation
Ammonia serves dual roles: (1) deprotonating acacH to form the reactive acac⁻ ligand and (2) modulating solution pH to precipitate Al(acac)₃. Critical precipitation occurs at pH 2.4–2.5, where the solubility product of Al(acac)₃ is exceeded . Luminescence intensity at 450 nm (λₑₓ = 320 nm) sharply increases during Period B, correlating with reduced solvent quenching effects as crystalline solids form .
Influence of Reaction Parameters on Crystallization
Ammonia Concentration and Induction Time
The NH₃ concentration directly impacts crystallization kinetics. At 25% NH₃, precipitation begins within 2.1 minutes, whereas 12.5% NH₃ delays onset to 3.7 minutes . This delay arises from slower pH adjustment, which postpones the attainment of the critical supersaturation threshold.
Table 2: Effect of NH₃ Concentration on Synthesis
NH₃ Concentration (%) | Induction Time (min) | Final pH | Crystallization Efficiency (%) |
---|---|---|---|
25 | 2.1 | 8.0 | 98 |
12.5 | 3.7 | 7.8 | 95 |
Temperature and Solvent Effects
While the primary synthesis occurs at ambient temperature (20–25°C), elevated temperatures (50–60°C) accelerate ligand exchange but risk byproduct formation . Solvent polarity also influences yield: ethanol and isopropanol produce higher-purity crystals compared to aqueous systems .
Physicochemical Properties of Synthesized this compound
Table 3: Physicochemical Properties of Al(acac)₃
Property | Value | Conditions |
---|---|---|
Melting Point | 192–195°C | — |
Solubility in Water | 3 g/L | 20°C, pH 8 |
Density | 1.2 g/cm³ | 20°C |
Flash Point | 118°C | — |
The compound exhibits limited aqueous solubility but dissolves readily in organic solvents like chloroform and dimethylformamide . Thermal stability is robust, with decomposition initiating above 315°C .
Characterization Techniques for Quality Assessment
Spectroscopic Analysis
-
Infrared Spectroscopy (IR) : Peaks at 1722 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (Al–O coordination) confirm ligand binding .
-
Luminescence Spectroscopy : Emission at 450 nm monitors crystallization progress, with intensity correlating to crystal size and purity .
Thermal Analysis
Thermogravimetric analysis (TGA) reveals a three-stage decomposition profile:
Chemical Reactions Analysis
Thermal Decomposition Pathways
Al(acac)₃ undergoes multistep decomposition under pyrolysis conditions (600–900 K), producing reactive intermediates and organoaluminium species . Three distinct reaction pathways dominate:
Table 1: Decomposition Pathways of Al(acac)₃
Key findings:
-
Gas-phase intermediates include 49 identified species, such as oxygenated hydrocarbons and aluminium-containing fragments .
-
Isotopic labeling confirmed hydrogen transfer mechanisms during decomposition .
Hydrolysis and Stability
While not directly covered in the provided sources, Al(acac)₃’s stability in aqueous environments is pH-dependent. Patent data suggests:
-
Acidic conditions (pH 1.0–4.0) : Accelerate ligand protonation, leading to decomposition .
-
Neutral/basic conditions (pH 6.0–8.0) : Promote precipitation of Al(acac)₃ as a stable solid .
Reaction with Protonic Acids
During synthesis, Al(acac)₃ reacts with acids (e.g., HCl, H₂SO₄) to regenerate acetylacetone and form aluminium salts :
This reversibility is exploited in catalytic cycles where the compound acts as a transient metal source .
Ligand Exchange Reactions
Al(acac)₃ participates in ligand substitution with stronger Lewis bases (e.g., alkoxides, amines):
Such reactions are critical in sol-gel processes and nanoparticle synthesis, though specific data from the sources is limited.
Scientific Research Applications
Scientific Research Applications
2.1 Chemical Vapor Deposition (CVD)
One of the primary uses of aluminium acetylacetonate is as a precursor in CVD processes for the deposition of aluminum oxide (Al₂O₃) films. This method is crucial in the fabrication of microelectronics and optical coatings. The thermal decomposition of Al(acac)₃ leads to the formation of high-quality Al₂O₃ films at relatively low temperatures, making it suitable for various substrate materials .
2.2 Biochemical Interactions
Research has demonstrated that Al(acac)₃ interacts with biological membranes, affecting their morphology and physiological properties. A study showed that when incubated with human erythrocytes, Al(acac)₃ modified the normal discoid shape of red blood cells into echinocytic and stomatocytic forms. This indicates that the compound can penetrate lipid bilayers, potentially altering membrane dynamics and ion transport mechanisms . Such interactions highlight its relevance in neurotoxicology studies, given aluminum's known neurotoxic effects.
2.3 Synthesis of Functional Materials
this compound is also employed in the synthesis of various functional materials. For instance, it has been used to enhance mechanical properties in self-healing materials through metal-ligand coordination mechanisms. This application demonstrates its potential in developing advanced materials that mimic biological systems .
Industrial Applications
3.1 Horticulture
In horticulture, this compound serves as a molluscicide, providing an environmentally friendly option for pest control . Its effectiveness against pests makes it valuable in sustainable agricultural practices.
3.2 Coatings and Adhesives
Al(acac)₃ is utilized in the formulation of coatings and adhesives due to its ability to improve viscoelastic properties. Its incorporation can enhance the performance characteristics of pressure-sensitive adhesives by modifying crosslink density and mechanical robustness .
Case Studies
Mechanism of Action
The mechanism of action of aluminium acetylacetonate involves the coordination of the acetylacetonate ligands to the aluminium ion, forming a stable chelate complex. This complex can undergo various chemical transformations depending on the reaction conditions. The molecular targets and pathways involved include:
Coordination Chemistry: The acetylacetonate ligands coordinate to the aluminium ion through their oxygen atoms, forming a six-membered chelate ring.
Comparison with Similar Compounds
Precursor Performance in Dielectric Thin Films
Aluminium acetylacetonate is benchmarked against yttrium acetylacetonate ([Y(acac)₃]) for dielectric film fabrication. Spray pyrolysis of these precursors at 400°C yields Al₂O₃ and Y₂O₃ films, respectively. Y₂O₃ exhibits superior capacitance due to its higher permittivity (ε ~ 14–18 vs. Al₂O₃’s ε ~ 8–10), making it preferable for high-capacitance applications. However, Al₂O₃ films demonstrate lower leakage currents, advantageous for transistor gate dielectrics .
Table 1: Dielectric Properties of Al₂O₃ vs. Y₂O₃
Precursor | Calcination Temp. | Dielectric Constant (ε) | Leakage Current |
---|---|---|---|
Aluminium acac | 400°C | 8–10 | <10⁻⁸ A/cm² |
Yttrium acac | 400°C | 14–18 | ~10⁻⁷ A/cm² |
Catalytic Activity
This compound serves as a Lewis acid catalyst in transesterification and sol-gel processes, though its activity is moderate compared to transition metal analogues. Titanium acetylacetonate achieves 47.8% phenol conversion in transesterification, while cobalt(II) acetylacetonate derivatives with electron-withdrawing ligands (e.g., trifluoromethyl) enhance Negishi coupling yields by 20–30% via increased CO stretching frequency (IR: 1580 → 1620 cm⁻¹) . Chromium(III) acetylacetonate is similarly employed but faces limitations due to toxicity .
Table 2: Catalytic Performance of Metal Acetylacetonates
Catalyst | Reaction Type | Conversion/Yield | Selectivity |
---|---|---|---|
Titanium acac | Transesterification | 47.8% | >99.9% |
Cobalt acac (CF₃-modified) | Negishi Coupling | 85% | 90% |
Aluminium acac | Sol-Gel Polymerization | Not quantified | High |
Thermal Stability and Decomposition Pathways
This compound decomposes at 600 K, forming Al(C₅H₇O₂)C₅H₆O₂ and acetylacetone, whereas chromium(III) and iron(III) acetylacetonates exhibit higher thermal stability (>650 K) . Vapor pressure studies show Cr(acac)₃ and Fe(acac)₃ follow Arrhenius behavior with activation energies ~90–110 kJ/mol, compared to Al(acac)₃’s ~75 kJ/mol .
Table 3: Thermal Properties of Metal Acetylacetonates
Compound | Decomposition Temp. | Major Products |
---|---|---|
Aluminium acac | 600 K | Al(C₅H₇O₂)C₅H₆O₂, C₅H₈O₂ |
Chromium(III) acac | 650 K | CrOₓ, C₅H₈O₂ |
Iron(III) acac | 670 K | FeOₓ, C₅H₈O₂ |
Structural Influence in Composite Materials
In ZrO₂ ceramics, this compound precursors yield monoclinic phases, while yttrium and iron analogues promote tetragonal or cubic structures due to ionic radius differences (Al³⁺: 0.54 Å vs. Y³⁺: 1.02 Å) . Zinc acetylacetonate, in contrast, forms photomechanical crystals with azopyridine ligands, highlighting its versatility in optoelectronics .
Biological Activity
Aluminium acetylacetonate, also known as Al(acac)₃, is a coordination complex formed by aluminium and acetylacetone ligands. This compound has garnered attention in various fields, including materials science and biochemistry, due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with cellular membranes, toxicological effects, and implications for health.
This compound is a lipophilic and hydrolytically stable compound, making it suitable for various applications, including as a precursor for aluminium oxide films in chemical vapor deposition processes . Its structure consists of three acetylacetone ligands coordinating to a central aluminium ion, which contributes to its unique biological interactions.
Membrane Interaction Studies
A significant body of research has investigated the interactions of Al(acac)₃ with biological membranes. One notable study demonstrated that Al(acac)₃ alters the morphology of human erythrocyte membranes. When exposed to this compound, erythrocytes exhibited changes from their normal discoid shape to echinocytic and stomatocytic forms. This alteration suggests that Al(acac)₃ integrates into both the outer and inner layers of the membrane, affecting its structural integrity and biophysical properties .
Key Findings:
- Morphological Changes: Erythrocytes transformed into echinocytes and stomatocytes upon exposure to Al(acac)₃.
- Electrophysiological Effects: The application of Al(acac)₃ resulted in decreased potential difference and short-circuit current across toad skin membranes, indicating inhibition of active ion transport .
Toxicological Effects
Aluminium compounds, including this compound, are associated with various toxicological effects. Aluminium is known to induce oxidative stress, leading to cellular damage through free radical generation and protein oxidation. The specific toxic effects of Al(acac)₃ include:
- Cytotoxicity: Studies have shown that Al(acac)₃ can be cytotoxic at certain concentrations, affecting cell viability and function.
- Inflammatory Responses: Exposure to aluminium compounds can trigger inflammatory pathways, contributing to various health issues .
- Long-term Effects: Chronic exposure may lead to conditions such as neurotoxicity and impaired cognitive function due to aluminium's ability to cross the blood-brain barrier .
Toxicity Data:
Route of Administration | LD50 (mg/kg) | Observations |
---|---|---|
Intraperitoneal (mouse) | 178 | Skin irritation and asthma-like symptoms reported . |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Erythrocyte Membrane Studies: Research indicated that Al(acac)₃ interacts with lipid bilayers, altering membrane fluidity and integrity. The compound's ability to penetrate membranes suggests potential applications in drug delivery systems or as a model for studying membrane dynamics .
- Toxicological Investigations: Long-term studies in animal models have shown that repeated exposure to aluminium compounds can lead to significant health risks, including respiratory issues and neurological deficits. These findings emphasize the need for careful handling and assessment of aluminium-containing materials in both clinical and industrial settings .
- Environmental Impact: In horticulture, this compound has been used as a molluscicide. Its effectiveness in controlling pest populations raises questions about its environmental impact and potential effects on non-target organisms .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing aluminium acetylacetonate (Al(acac)₃) in academic research?
Al(acac)₃ is typically synthesized via chelation reactions between aluminium salts (e.g., AlCl₃) and acetylacetone in aqueous or alcoholic media under controlled pH. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and symmetry (D₃ symmetry is common) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- Thermal Analysis : Thermogravimetric analysis (TGA) to study decomposition kinetics, showing complete conversion to Al₂O₃ above 600 K .
- X-ray Diffraction (XRD) : To validate crystallinity and compare with isomorphic structures (e.g., Cr(acac)₃) .
Q. What are the primary research applications of this compound in material science?
Al(acac)₃ is widely used as:
- Precursor for CVD/ALD processes : Its controlled gas-phase decomposition enables deposition of high-purity Al₂O₃ films for coatings and catalysis .
- Crosslinking agent : In polymer composites, it enhances mechanical properties by forming coordination bonds with anhydride groups (optimal molar ratio: 1:1 acetylacetonate to acid groups) .
- Carbon material synthesis : Al₂O₃ nanoparticles derived from Al(acac)₃ prevent mesophase coalescence during carbonization, improving structural integrity .
Advanced Research Questions
Q. How does the gas-phase decomposition mechanism of Al(acac)₃ differ from thermal decomposition in condensed phases?
Gas-phase decomposition (studied via i2PEPICO spectroscopy and CFD simulations ) reveals two primary pathways:
- Ligand dissociation : At 600 K, Al(C₅H₇O₂)₂⁺ and acetylacetone (C₅H₈O₂) form via bond cleavage .
- Hydrolysis products : Al(OH)₂(C₅H₇O₂) and substituted pentalene rings (C₁₀H₁₂O₂) emerge above 800 K . In contrast, thermal decomposition in carbon matrices (e.g., tar oil) produces Al₂O₃ nanoparticles at 110°C, which adhere to mesophase spheres . Contradictions in decomposition pathways highlight the role of phase (gas vs. condensed) and reactive intermediates.
Q. What computational methods are employed to validate experimental decomposition data for Al(acac)₃?
- Franck-Condon simulations : Assign vibrational modes to photoelectron spectra of intermediates (e.g., Al(C₅H₇O₂)C₅H₆O₂ at m/z 224) .
- Quantum chemical calculations : Used to map reaction coordinates and confirm the stability of aromatic byproducts (e.g., C₁₄H₁₈ or C₁₂H₁₀O₂ at m/z 186) .
- Arrhenius parameter extraction : Combines experimental rate constants with numerical flow-field simulations to model kinetics .
Q. How does Al(acac)₃ interact with inorganic matrices (e.g., clays or mesoporous materials) in composite synthesis?
- Surface grafting : Al(acac)₃ adsorbs onto clay surfaces, enhancing Brønsted acidity for catalytic applications .
- Pore stabilization : In mesoporous alumina-phosphates, Al(acac)₃-derived Al₂O₃ improves adsorption capacity for pollutants (e.g., chlorinated phenols) .
- Electrochemical properties : Coordination with surfactants in modified electrodes enables permselective ion transport .
Q. Methodological Considerations
- Contradiction handling : Discrepancies in decomposition temperatures (e.g., 600 K in gas phase vs. 110°C in carbon matrices) require phase-specific experimental validation .
- Data reproducibility : Ensure ligand purity (≥97%) and avoid solvent residues during synthesis, as impurities alter decomposition kinetics .
- Safety protocols : Use fume hoods and PPE when handling Al(acac)₃ due to respiratory and dermal toxicity risks .
Properties
CAS No. |
13963-57-0 |
---|---|
Molecular Formula |
C15H21AlO6 |
Molecular Weight |
324.30 g/mol |
IUPAC Name |
aluminum;pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Al/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChI Key |
QWKOJPUROFIHOB-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Al+3] |
Key on ui other cas no. |
13963-57-0 |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
Al(ACAC)3 aluminum acetylacetonate aluminum(III) tris(acetylacetonate) aluminum(III)tris(acetylacetonate) tris(acetylacetonate) aluminum(III) |
Origin of Product |
United States |
Retrosynthesis Analysis
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